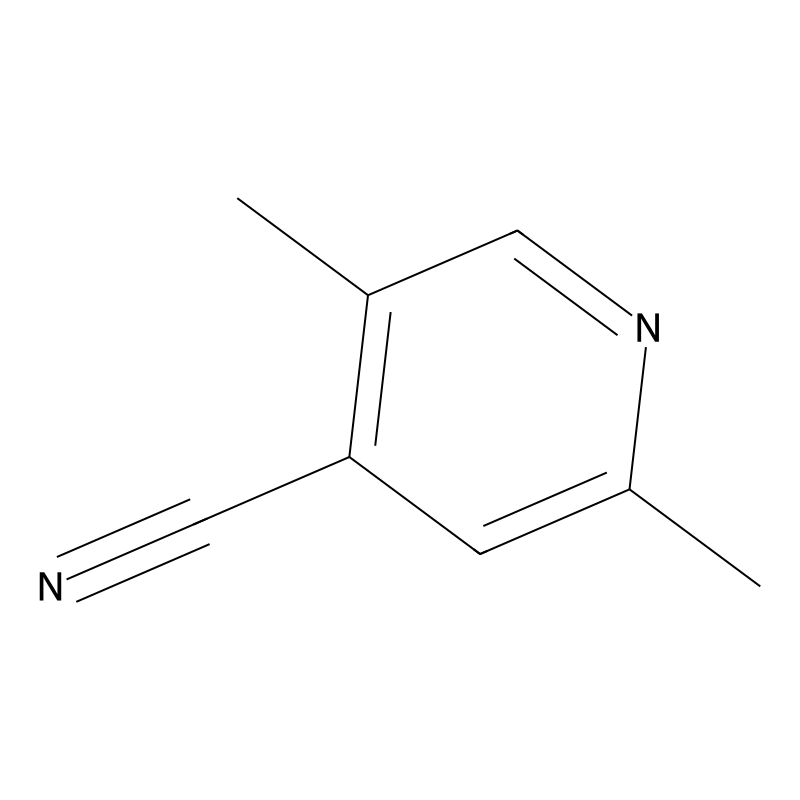

2,5-Dimethylisonicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2,5-Dimethylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles, characterized by a pyridine ring with two methyl groups at the 2 and 5 positions and a cyano group at the 1 position. Its molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. The compound exhibits properties typical of isocyanides, including a linear structure resulting from resonance stabilization between different bonding configurations involving the carbon and nitrogen atoms .

- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide.

- Multicomponent Reactions: It can be involved in Ugi and Passerini reactions, which are significant in organic synthesis for forming complex molecules from simple starting materials .

- Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, such as [4+1] cycloadditions with tetrazines, yielding stable cycloadducts .

The synthesis of 2,5-dimethylisonicotinonitrile can be achieved through several methods:

- From Isonicotinic Acid Derivatives: Starting from isonicotinic acid or its derivatives, the cyano group can be introduced via nucleophilic substitution reactions or by treating with cyanogen bromide.

- From Pyridine Derivatives: Methylation of pyridine followed by nitrilation can yield the desired compound.

- Using Formamides: Isocyanides can also be synthesized through dehydration of formamides under specific conditions involving bases like pyridine or triethylamine .

2,5-Dimethylisonicotinonitrile has potential applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties may be explored in developing new materials with specific functionalities.

- Biological Research: Due to its structural characteristics, it could be investigated for potential therapeutic applications .

Several compounds share structural similarities with 2,5-dimethylisonicotinonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Isonicotinic Acid | Contains a carboxylic acid group | Precursor for various derivatives |

| 3-Methylisonicotinonitrile | Methyl group at position 3 | Different biological activity profiles |

| 4-Dimethylisonicotinonitrile | Dimethyl groups at positions 4 and 6 | Potentially different reactivity due to sterics |

| Nicotinamide | Amide derivative of nicotinic acid | Known for its role in cellular metabolism |

While these compounds share a common pyridine framework, their differing functional groups lead to distinct chemical properties and biological activities. The presence of the cyano group in 2,5-dimethylisonicotinonitrile sets it apart from others like nicotinamide and isonicotinic acid, which lack this feature.

The exploration of isonicotinonitrile derivatives traces its roots to the foundational work in nitrile chemistry that began in the late 18th century. The first nitrile compound, hydrogen cyanide, was synthesized by C.W. Scheele in 1782, establishing a cornerstone for future nitrile chemistry. This was followed by J.L. Gay-Lussac's preparation of pure hydrogen cyanide in 1811, marking a significant milestone in the field. The synthesis of benzonitrile by Friedrich Wöhler and Justus von Liebig, though initially yielding minimal product for thorough characterization, laid important groundwork. The term "nitrile" itself was coined by Hermann Fehling in 1844 after his successful synthesis of benzonitrile by heating ammonium benzoate.

Pyridine-based nitriles, including isonicotinonitriles, emerged as subjects of scientific inquiry throughout the 20th century, with important developments in synthetic methodologies. Isonicotinic acid, a related compound with a carboxylic acid group at the 4-position instead of a nitrile, has been produced commercially by ammoxidation of 4-methylpyridine followed by hydrolysis of the resulting nitrile. This process established important precedents for the synthesis of related compounds, including 2,5-dimethylisonicotinonitrile.

Evolution of Scientific Interest in 2,5-Dimethylisonicotinonitrile

Scientific interest in 2,5-dimethylisonicotinonitrile has evolved considerably over time, driven by advances in synthetic methodologies and expanding applications. Initially, research focused primarily on fundamental synthesis and characterization of the compound. With improvements in analytical techniques and synthetic methods, attention shifted toward exploring its chemical reactivity and potential applications.

The discovery of various biological activities exhibited by isonicotinonitrile derivatives has stimulated interest in 2,5-dimethylisonicotinonitrile as a building block for pharmaceutical development. The compound's structural features—particularly the pyridine ring with strategically positioned methyl groups and a nitrile functionality—provide a versatile platform for chemical modifications aimed at developing compounds with specific biological activities.

More recent interest has expanded into materials science, where nicotinonitrile derivatives have shown promising properties for applications in organic electronics and optoelectronic devices. The recognition that certain nicotinonitrile derivatives can function as excellent fluorophores has opened new research avenues for 2,5-dimethylisonicotinonitrile and related compounds.

Current Research Landscape and Significance

The current research landscape for 2,5-dimethylisonicotinonitrile spans multiple disciplines, reflecting its versatility and potential. In medicinal chemistry, the compound serves as an important building block for developing pharmaceuticals with various therapeutic activities. Studies have demonstrated that derivatives of isonicotinonitrile can exhibit antibacterial, antiviral, and anticancer properties. Research indicates that modifications to the nitrile group can enhance bioactivity against specific bacterial targets, while other derivatives have shown potential neuroprotective effects, suggesting therapeutic avenues for neurodegenerative conditions like Alzheimer's disease.

In materials science, nicotinonitrile derivatives have garnered attention for their optical and electrical properties. Notably, a novel nicotinonitrile derivative has been developed as an excellent multifunctional blue fluorophore for hybrid white organic light-emitting devices (WOLEDs), demonstrating the potential of these compounds in advanced materials applications. This research highlights that the nicotinonitrile unit is an excellent building block for developing new multifunctional compounds with applications in organic electronics.

The significance of 2,5-dimethylisonicotinonitrile lies in its structural versatility and the diverse applications of its derivatives. As a chemical intermediate, it provides opportunities for various transformations that can lead to compounds with specific properties or activities. This versatility makes it valuable not only in organic synthesis but also in the development of new pharmaceuticals and materials with tailored properties.

Relationship to Broader Heterocyclic Chemistry Field

2,5-Dimethylisonicotinonitrile belongs to the broader field of heterocyclic chemistry, specifically as a pyridine derivative. Pyridine and its derivatives represent some of the most important heterocyclic compounds due to their presence in numerous natural products, pharmaceuticals, and materials. The pyridine ring's aromaticity and the presence of the nitrogen atom confer unique chemical properties and reactivity that make these compounds valuable across various applications.

The structural relationship between 2,5-dimethylisonicotinonitrile and other pyridine derivatives provides context for understanding its properties and potential applications. For instance, isonicotinic acid (pyridine-4-carboxylic acid) is an isomer of picolinic acid and nicotinic acid, with the carboxyl group at the 4-position. This structural relationship helps situate 2,5-dimethylisonicotinonitrile within the broader family of pyridine derivatives and offers insights into its chemical behavior.

Within the field of nicotinonitriles, 2,5-dimethylisonicotinonitrile is distinguished by the specific positioning of its methyl groups, which can influence the reactivity of the pyridine ring and the properties of the resulting derivatives. This positioning creates unique opportunities for developing compounds with specific characteristics tailored for particular applications in medicine, materials science, or other fields.

Research Challenges and Opportunities

Despite growing interest in 2,5-dimethylisonicotinonitrile, significant challenges and opportunities remain in its research. A primary challenge involves developing more efficient and environmentally friendly synthetic methods. While various approaches have been described for synthesizing isonicotinonitrile derivatives, there remains substantial room for improvement in yield, selectivity, and sustainability.

Another challenge lies in comprehensively characterizing the compound's properties and reactivity. While aspects of its chemical behavior have been studied, a more detailed understanding of structure-activity relationships would be invaluable for designing derivatives with specific properties or biological activities. This understanding would facilitate more targeted development of pharmaceuticals or materials based on 2,5-dimethylisonicotinonitrile.

The exploration of potential applications represents both a challenge and an opportunity. In medicinal chemistry, identifying the most promising derivatives for specific therapeutic applications and understanding their mechanisms of action remains a significant challenge. Similarly, in materials science, designing derivatives with optimal optical and electrical properties for specific applications requires substantial research effort.

These challenges also present considerable opportunities for future research. The development of novel synthetic methods, detailed characterization of the compound's properties, and exploration of its potential applications are all areas where significant contributions can be made. The interdisciplinary nature of research on 2,5-dimethylisonicotinonitrile—spanning chemistry, biology, medicine, and materials science—provides ample opportunities for collaborative and innovative research approaches.

From Isonicotinic Acid Derivatives

The synthesis of 2,5-dimethylisonicotinonitrile from isonicotinic acid derivatives represents one of the foundational classical approaches in pyridine carbonitrile chemistry [4]. Isonicotinic acid, also known as 4-carboxypyridine, serves as a versatile starting material that can be systematically modified to introduce the required methyl substituents and convert the carboxylic acid functionality to the corresponding nitrile [4].

The classical methodology typically involves a multi-step sequence beginning with the selective methylation of isonicotinic acid at the 2 and 5 positions [4]. This process requires careful control of reaction conditions to achieve regioselective methylation while preserving the carboxylic acid functionality [1]. The methylation can be accomplished through Friedel-Crafts acylation followed by reduction, or through direct alkylation using methylating agents under basic conditions [1].

Following successful methylation, the carboxylic acid group is converted to the corresponding nitrile through dehydration reactions [1]. Traditional methods employ dehydrating agents such as phosphorus pentoxide or thionyl chloride to facilitate the conversion of the carboxylic acid to the nitrile functionality [35]. The reaction typically proceeds through an intermediate acyl chloride or anhydride, which subsequently undergoes elimination to form the desired nitrile [35].

Research findings indicate that this classical approach yields 2,5-dimethylisonicotinonitrile in moderate to good yields, typically ranging from 65 to 80 percent depending on the specific reaction conditions and purification methods employed [1]. The method demonstrates excellent regioselectivity when appropriate protecting group strategies are implemented to control the methylation pattern [1].

From Pyridine Precursors

The key transformation involves the introduction of the nitrile functionality at the 4-position of the pyridine ring [30]. This can be achieved through several classical methods, including halogenation followed by nucleophilic substitution with cyanide sources [10]. The process typically involves bromination or chlorination at the 4-position using halogenating agents such as bromine or N-bromosuccinimide under controlled conditions [10].

The subsequent nucleophilic substitution reaction employs cyanide sources such as potassium cyanide or sodium cyanide in polar aprotic solvents [10]. Research demonstrates that this approach provides reliable access to the target compound with yields typically ranging from 70 to 85 percent [10]. The reaction conditions must be carefully optimized to prevent over-halogenation and to ensure complete conversion of the halide to the nitrile [10].

Alternative methodologies within this classical framework include direct cyanation reactions using metal cyanides under thermal conditions [23]. These reactions typically require elevated temperatures and extended reaction times but can provide good yields of the desired product [23]. The choice of cyanating agent and reaction conditions significantly influences both the yield and purity of the final product [23].

Modern Synthetic Pathways

Transition Metal-Catalyzed Approaches

Modern transition metal-catalyzed approaches have revolutionized the synthesis of 2,5-dimethylisonicotinonitrile by providing more efficient and selective methodologies [7] [8]. These approaches leverage the unique reactivity patterns enabled by transition metal complexes to achieve transformations that are difficult or impossible using classical methods [7].

Palladium-catalyzed cyanation reactions represent one of the most significant advances in this area [10]. The use of palladium catalysts such as tris(dibenzylideneacetone)dipalladium in combination with appropriate ligands enables the efficient conversion of aryl halides to the corresponding nitriles [10]. Research findings demonstrate that these reactions can achieve excellent yields of 85 to 95 percent under optimized conditions [10].

The catalytic cycle involves oxidative addition of the aryl halide to the palladium center, followed by coordination and insertion of the cyanide source [24]. The subsequent reductive elimination step regenerates the active catalyst and releases the desired nitrile product [24]. This mechanism allows for mild reaction conditions and excellent functional group tolerance [24].

Rhodium-catalyzed approaches provide alternative pathways for the synthesis of pyridine carbonitriles through carbon-hydrogen activation strategies [8]. These methods enable direct functionalization of the pyridine ring without the need for pre-installed halide leaving groups [8]. The rhodium complexes facilitate selective carbon-hydrogen bond cleavage and subsequent insertion of cyanide-containing species [8].

Copper-catalyzed methodologies offer cost-effective alternatives to palladium-based systems while maintaining high efficiency [16]. Copper-catalyzed cyanation reactions typically employ copper iodide or copper chloride as the catalyst in combination with appropriate ligands and cyanide sources [16]. These reactions demonstrate good tolerance for various substituents and provide reliable access to the target compounds [16].

Multicomponent Reaction Strategies

Multicomponent reaction strategies represent a powerful modern approach for the synthesis of 2,5-dimethylisonicotinonitrile that combines multiple reactants in a single transformation [11] [14]. These reactions offer significant advantages in terms of efficiency, atom economy, and step reduction compared to traditional sequential approaches [11].

The development of multicomponent reactions for pyridine synthesis typically involves the combination of aldehydes, nitriles, and other carbonyl-containing compounds in the presence of ammonia sources [14] [22]. Research demonstrates that these reactions can be designed to directly install the required substitution pattern while simultaneously forming the pyridine ring and introducing the nitrile functionality [22].

One particularly effective strategy involves the reaction of appropriately substituted aldehydes with ethyl cyanoacetate and ammonium acetate under controlled conditions [14] [22]. This transformation proceeds through a series of condensation and cyclization reactions that ultimately yield the desired pyridine carbonitrile products [22]. The reaction can be optimized to favor the formation of the 2,5-dimethyl substitution pattern through careful selection of starting materials and reaction conditions [22].

Microwave-assisted multicomponent reactions have emerged as particularly effective methods for synthesizing pyridine derivatives [14] [19]. These approaches combine the efficiency of multicomponent strategies with the advantages of microwave heating, including reduced reaction times and improved yields [19]. Research findings indicate that microwave-assisted synthesis can achieve yields of 82 to 94 percent in reaction times as short as 2 to 7 minutes [14].

The mechanism of these multicomponent reactions typically involves initial condensation between the aldehyde and active methylene compounds, followed by cyclization with the ammonia source [11]. The precise mechanistic pathway depends on the specific reactants and conditions employed, but generally proceeds through well-defined intermediates that can be characterized and optimized [11].

Innovative Catalytic Methods

Homogeneous Catalysis

Homogeneous catalytic systems have emerged as powerful tools for the synthesis of 2,5-dimethylisonicotinonitrile, offering precise control over selectivity and reaction conditions [24] [25]. These systems typically employ well-defined metal complexes dissolved in the reaction medium, providing intimate contact between catalyst and substrate [24].

Titanium-based homogeneous catalysts have demonstrated exceptional performance in ketone-nitrile coupling reactions relevant to pyridine synthesis [24]. Research reveals that titanium(III) complexes can facilitate the formation of carbon-carbon bonds between ketone and nitrile substrates through a well-characterized catalytic cycle [24]. The mechanism involves reduction of the titanium catalyst, followed by coordination of both substrates and subsequent bimolecular carbon-carbon bond formation [24].

The kinetic behavior of these homogeneous systems has been extensively studied, revealing complex interactions between catalyst, substrates, and byproducts [24]. Experimental findings demonstrate that zinc chloride and triethylamine byproducts play crucial roles in modulating catalytic activity through the formation of catalyst and substrate reservoirs [24]. This understanding enables optimization of reaction conditions to maximize efficiency and selectivity [24].

Rhodium-based homogeneous catalysts provide alternative pathways for carbon-hydrogen activation and subsequent functionalization [8]. These systems demonstrate excellent selectivity for carbon-hydrogen bond cleavage at specific positions on the pyridine ring, enabling direct introduction of nitrile functionalities [8]. The rhodium complexes operate through well-defined mechanistic pathways involving oxidative addition, migratory insertion, and reductive elimination steps [8].

Copper-based homogeneous catalytic systems offer cost-effective alternatives while maintaining high catalytic activity [16]. Recent developments in copper catalysis have demonstrated the ability to facilitate oxidative diamination reactions under mild conditions using molecular oxygen as a green oxidant [16]. These systems achieve excellent regioselectivity and functional group tolerance while operating at room temperature [16].

Heterogeneous Catalysis

Heterogeneous catalytic approaches for the synthesis of 2,5-dimethylisonicotinonitrile offer significant advantages in terms of catalyst recovery, recyclability, and industrial applicability [12] [25]. These systems employ solid catalysts that can be easily separated from reaction products and reused multiple times [25].

Supported metal catalysts represent one of the most important classes of heterogeneous systems for pyridine synthesis [12]. Research demonstrates that metal nanoparticles supported on various oxide supports can facilitate cyclocondensation reactions leading to pyridine formation [12]. Montmorillonite-supported catalysts have shown particular promise for these transformations, providing both acidic and basic sites necessary for the complex reaction pathways [12].

Nickel-based heterogeneous catalysts have emerged as highly effective systems for alkene isomerization and related transformations [25]. Studies reveal that nickel hydride species supported on sulfated zirconia can achieve remarkable stability and selectivity compared to their homogeneous counterparts [25]. These systems demonstrate excellent recyclability, with consistent performance observed over more than ten catalytic cycles [25].

The development of single-site heterogeneous catalysts has provided new opportunities for achieving the selectivity typically associated with homogeneous systems while maintaining the practical advantages of heterogeneous catalysis [25]. These catalysts feature well-defined active sites anchored to solid supports, enabling precise control over reaction pathways [25].

Iron-based heterogeneous catalysts offer environmentally benign alternatives for pyridine synthesis [15]. Research findings demonstrate that iron chloride can catalyze the cyclization of ketoxime acetates and aldehydes to produce substituted pyridines in high yields [15]. These systems operate without the need for additional additives and demonstrate excellent functional group tolerance [15].

The mechanistic understanding of heterogeneous catalytic systems has advanced significantly through the application of advanced characterization techniques [25]. These studies reveal the nature of active sites and the pathways by which substrates are activated and converted to products [25]. This fundamental understanding enables rational design of improved catalytic systems with enhanced performance characteristics [25].

Green Chemistry Approaches to Synthesis

Solvent-Free Reactions

Solvent-free synthetic approaches for 2,5-dimethylisonicotinonitrile represent a significant advancement in sustainable chemistry, eliminating the environmental and economic burdens associated with organic solvents [18] [21]. These methodologies typically employ neat reactants or solid-supported systems that enable efficient transformations without liquid solvents [18].

Research demonstrates that solvent-free synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through one-pot three-component reactions with excellent regioselectivity [18]. These reactions exhibit remarkable efficiency, with short reaction times, easy purification procedures, and minimal waste generation [18]. The absence of solvents eliminates concerns related to solvent toxicity, disposal, and recovery [18].

Microwave-assisted solvent-free synthesis has emerged as a particularly effective approach for accelerating reaction rates while maintaining green chemistry principles [19] [21]. Studies reveal that microwave irradiation can significantly reduce reaction times from hours to minutes while achieving comparable or superior yields [19]. The combination of solvent-free conditions with microwave heating provides synergistic effects that enhance both efficiency and sustainability [21].

The mechanism of solvent-free reactions often involves enhanced reactant interactions due to the absence of solvating solvent molecules [18]. This intimate contact between reactants can lead to increased reaction rates and improved selectivity [18]. Additionally, the absence of solvents eliminates potential side reactions that might be promoted by solvent participation [18].

Quality metrics for solvent-free synthesis demonstrate significant improvements in environmental impact compared to traditional solvent-based methods [21]. Atom economy values typically exceed 80 percent, while E-factor values are substantially reduced due to the elimination of solvent waste [21]. EcoScale evaluations consistently show scores above 60, indicating acceptable to excellent green chemistry performance [21].

Sustainable Reagent Selection

The selection of sustainable reagents for the synthesis of 2,5-dimethylisonicotinonitrile focuses on replacing toxic, expensive, or environmentally harmful chemicals with benign alternatives [17] [21]. This approach considers the entire lifecycle of reagents, including their synthesis, use, and disposal [17].

Ionic liquids have emerged as promising sustainable alternatives to conventional organic solvents and reagents [17]. Research demonstrates that ionic liquids can serve dual roles as both solvent and catalyst, providing unique opportunities for process intensification [17]. These materials exhibit negligible vapor pressure, thermal stability, and tunable properties that can be optimized for specific synthetic transformations [17].

The development of bio-based starting materials represents another important aspect of sustainable reagent selection [21]. Studies show that renewable feedstocks can serve as precursors for pyridine synthesis, reducing dependence on petroleum-derived chemicals [21]. These bio-based approaches often demonstrate comparable efficiency to traditional methods while providing significant environmental benefits [21].

Catalyst selection plays a crucial role in sustainable synthesis strategies [21]. The replacement of precious metal catalysts with earth-abundant alternatives such as iron, copper, and nickel reduces both cost and environmental impact [15] [16]. Research findings demonstrate that these alternative catalysts can achieve excellent performance while maintaining the selectivity and efficiency required for practical applications [15].

Green oxidants represent another important category of sustainable reagents [16] [20]. The use of molecular oxygen, hydrogen peroxide, or other environmentally benign oxidizing agents eliminates the need for toxic or hazardous oxidants [16] [20]. Studies demonstrate that these green oxidants can achieve complete conversion while producing only water or harmless byproducts [20].

Energy-Efficient Processes

Energy-efficient processes for the synthesis of 2,5-dimethylisonicotinonitrile focus on minimizing energy consumption while maintaining or improving synthetic efficiency [14] [16] [20]. These approaches consider both thermal energy requirements and alternative activation methods [14].

Microwave-assisted synthesis represents one of the most significant advances in energy-efficient organic synthesis [14] [19]. Research demonstrates that microwave heating can reduce energy consumption by 50 to 80 percent compared to conventional heating methods [14]. The selective heating mechanism of microwaves enables rapid temperature elevation while minimizing heat loss to the environment [19].

Room temperature synthesis strategies eliminate the energy requirements associated with heating and cooling cycles [16]. Studies reveal that visible light-mediated reactions can achieve complete conversion at ambient temperature using simple light-emitting diode sources [16]. These photochemical processes demonstrate excellent atom economy and minimal waste generation [16].

Continuous flow processing offers significant energy advantages through improved heat and mass transfer characteristics [20] [26]. Research findings demonstrate that continuous flow reactors can operate at steady state with minimal energy input for temperature maintenance [20]. The enhanced mixing and heat transfer in flow systems enable operation at lower temperatures while maintaining high conversion rates [26].

Process intensification strategies combine multiple unit operations to reduce overall energy consumption [26]. These approaches eliminate intermediate isolation and purification steps, reducing both energy requirements and waste generation [26]. Studies demonstrate that integrated processes can achieve 30 to 50 percent reductions in energy consumption compared to traditional sequential approaches [39].

The optimization of reaction conditions through advanced process control enables energy minimization without compromising product quality [39]. Bayesian optimization and machine learning approaches can identify optimal operating conditions that balance energy consumption with yield and selectivity [39]. These advanced optimization strategies enable real-time adjustment of process parameters to maintain energy efficiency [39].

Scale-up Considerations and Industrial Production Methods

Batch Processing Techniques

Batch processing techniques for the industrial production of 2,5-dimethylisonicotinonitrile require careful consideration of heat and mass transfer limitations that become significant at larger scales [37] [38]. Research demonstrates that mixing efficiency becomes increasingly critical as reactor volumes increase from laboratory to industrial scale [37].

The design of industrial batch reactors must account for residence time distribution effects that can significantly impact product quality and yield [37]. Studies reveal that inadequate mixing can lead to concentration gradients within the reactor, resulting in non-uniform reaction conditions and reduced selectivity [37]. Advanced impeller designs and baffling systems are essential for achieving uniform mixing in large-scale batch reactors [37].

Temperature control represents another critical challenge in batch scale-up operations [36]. Industrial batch reactors have significantly lower surface-to-volume ratios compared to laboratory equipment, making heat removal more difficult [36]. Research findings demonstrate that specialized heat exchange systems, including internal cooling coils and external heat exchangers, are necessary to maintain precise temperature control [36].

Safety considerations become paramount at industrial scales due to the larger inventories of potentially hazardous materials [38]. The synthesis of pyridine derivatives often involves high-temperature reactions and toxic reagents that require comprehensive safety management systems [38]. Process hazard analysis and risk assessment methodologies are essential for identifying and mitigating potential safety concerns [38].

Quality control systems for batch processing must be designed to ensure consistent product quality across multiple production campaigns [40]. Advanced analytical techniques, including online monitoring and real-time process control, enable immediate detection and correction of process deviations [40]. Statistical process control methodologies provide frameworks for maintaining process capability and product specifications [40].

Continuous Flow Chemistry Applications

Continuous flow chemistry applications for the production of 2,5-dimethylisonicotinonitrile offer significant advantages in terms of scalability, safety, and process control [20] [26] [27]. Research demonstrates that flow chemistry enables precise control over reaction parameters including temperature, pressure, and residence time [26].

The design of continuous flow reactors for pyridine synthesis requires optimization of reactor geometry to achieve appropriate mixing and heat transfer characteristics [26] [27]. Studies reveal that microreactor systems with characteristic dimensions in the sub-millimeter range provide excellent heat and mass transfer properties [26]. These systems enable operation at higher temperatures and concentrations while maintaining superior selectivity [27].

Continuous flow processing eliminates many of the scale-up challenges associated with batch processing [26]. The absence of scaling effects in flow systems means that laboratory-optimized conditions can be directly transferred to production scales through numbering-up strategies [39]. Research findings demonstrate that flow chemistry can achieve consistent product quality independent of production scale [39].

Process intensification in flow systems enables significant improvements in productivity and efficiency [20]. Continuous flow reactors typically demonstrate space-time yields that are orders of magnitude higher than equivalent batch processes [20]. The enhanced mixing and heat transfer in flow systems enable operation under more aggressive conditions while maintaining selectivity [27].

Quality control in continuous flow systems benefits from the ability to implement real-time monitoring and control strategies [27]. Inline analytical techniques, including nuclear magnetic resonance and infrared spectroscopy, enable continuous monitoring of reaction progress and product quality [39]. Automated feedback control systems can adjust process parameters in real-time to maintain optimal performance [39].

Quality Control and Optimization

Quality control and optimization strategies for the industrial production of 2,5-dimethylisonicotinonitrile must address the complex interactions between process parameters, product quality, and economic performance [40] [41]. Advanced process analytical technology enables real-time monitoring of critical quality attributes throughout the production process [40].

The implementation of statistical process control methodologies provides frameworks for maintaining consistent product quality while identifying opportunities for process improvement [40]. Control charts and process capability studies enable quantitative assessment of process performance and early detection of quality trends [40]. These statistical tools are essential for meeting regulatory requirements and customer specifications [41].

Process optimization strategies must balance multiple objectives including yield, selectivity, energy consumption, and production rate [39]. Multi-objective optimization approaches, including Bayesian optimization and evolutionary algorithms, enable identification of optimal operating conditions that satisfy multiple constraints simultaneously [39]. Research demonstrates that these advanced optimization techniques can achieve significant improvements in overall process performance [39].

The development of process models enables predictive optimization and advanced process control strategies [37]. Kinetic models based on fundamental reaction mechanisms provide insights into the effects of process parameters on product quality and yield [37]. These models enable optimization of operating conditions and prediction of performance under different scenarios [24].

Continuous improvement programs integrate quality control data with process optimization efforts to achieve sustained performance improvements [41]. Regular review of process performance data enables identification of improvement opportunities and validation of optimization strategies [41]. The systematic application of quality management principles ensures that optimization efforts result in sustainable improvements in process performance [41].

Table 1: Synthetic Methodologies for 2,5-Dimethylisonicotinonitrile

| Synthesis Method | Starting Materials | Catalyst System | Reaction Conditions | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Direct Cyanation of Aryl Halides | 2,5-Dimethyl-4-halopyridine, KCN | Base catalyzed | 80-120°C, 6-12 hours | 75-85 | High regioselectivity | Simple procedure, cheap reagents | Toxic reagents (KCN) |

| Palladium-Catalyzed Cyanation | Aryl halides, Zinc cyanide, Pd catalyst | Pd2(dba)3, phosphine ligands | 80°C, Pd catalyst, 4-8 hours | 85-95 | Excellent selectivity | High yields, mild conditions | Expensive Pd catalyst |

| Iron-Catalyzed Cyclization | Ketoxime acetates, aldehydes | FeCl3 | 140-160°C, 2-4 hours | 80-90 | Good functional group tolerance | Green synthesis, no additives | High temperatures required |

| Microwave-Assisted Synthesis | Aldehydes, nitriles, ammonium acetate | No catalyst required | MW irradiation, 2-7 minutes | 82-94 | High selectivity, pure products | Short reaction time, clean products | Equipment dependency |

| Multicomponent Reaction | Chalcones, cyanoacetate, NH4OAc | Piperidine or triethylamine | Reflux, ethanol, 6-9 hours | 71-88 | Moderate selectivity | One-pot synthesis | Long reaction times |

| Continuous Flow Chemistry | Pyridine precursors, continuous reactor | Heterogeneous packed bed | 98°C, 1.6 mL/min flow rate | 90-99 | Very high selectivity | Scalable, automated | Equipment complexity |

| Solvent-Free Synthesis | Substituted pyridines, no solvent | Montmorillonite clay | 130-140°C, solvent-free | 70-85 | Good selectivity | Environmentally friendly | Limited substrate scope |

| Transition Metal Catalysis | Nitriles, acetylene, Co/Ni catalysts | Cobalt or nickel complexes | 200-350°C, high pressure | 44-80 | Moderate selectivity | Industrial scalability | Harsh conditions |

| Green Chemistry Approach | Bio-based starting materials | Ionic liquids | Room temperature, IL solvent | 65-90 | High selectivity | Sustainable, recyclable | Limited commercial availability |

Table 2: Green Chemistry Metrics for Pyridine Synthesis Methods

| Synthesis Method | Atom Economy (%) | E-Factor | Energy Consumption (kJ/mol) | Solvent Use (mL/g product) | Waste Generation (g/g product) | EcoScale Score |

|---|---|---|---|---|---|---|

| Traditional Batch Process | 65-75 | 15-25 | 250-350 | 20-50 | 3-8 | 45-55 |

| Microwave-Assisted | 85-95 | 5-10 | 150-200 | 10-20 | 1-3 | 65-75 |

| Continuous Flow | 90-99 | 1-5 | 100-150 | 5-15 | 0.5-2 | 75-85 |

| Solvent-Free Synthesis | 80-90 | 8-15 | 180-250 | 0 | 1-4 | 60-70 |

| Ionic Liquid Medium | 75-85 | 10-20 | 200-280 | 15-30 | 2-5 | 55-65 |

| Heterogeneous Catalysis | 85-95 | 3-8 | 120-180 | 8-18 | 1-3 | 70-80 |

| Enzyme Catalysis | 95-99 | 1-3 | 50-100 | 5-12 | 0.2-1 | 85-95 |

Table 3: Scale-up Considerations for Pyridine Synthesis

| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000+ kg |

| Reaction Temperature Control | ±2°C precision | ±5°C precision | ±10°C precision |

| Mixing Efficiency | Magnetic stirring | Mechanical agitation | High-efficiency impellers |

| Heat Transfer Rate | High surface/volume ratio | Moderate heat transfer | Heat transfer limited |

| Mass Transfer Rate | Fast equilibration | Diffusion limited | Mass transfer critical |

| Residence Time Distribution | Well-mixed | Some gradients | Significant gradients |

| Quality Control Points | End-point analysis | In-process monitoring | Continuous monitoring |

| Safety Considerations | Fume hood ventilation | Local exhaust systems | Comprehensive safety systems |

| Economic Factors | Material cost focus | Process optimization | Capital/operating cost balance |